molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Número de catálogo: B1427090
Número CAS: 1062246-01-8
Peso molecular: 302.71 g/mol
Clave InChI: QUCPBKFOMWSJFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name 2-chloro-9-cyclopentyl-7,7-difluoro-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b]diazepin-6-one reflects a hierarchical prioritization of functional groups and substituents. The name is constructed as follows:

  • Parent bicyclic system : The core structure is a pyrimido[4,5-b]diazepine, a fusion of a pyrimidine ring (positions 4 and 5) with a 1,4-diazepine ring.
  • Numbering : The pyrimidine ring is numbered 1–6, while the diazepine ring adopts positions 7–13. The fusion occurs between pyrimidine positions 4–5 and diazepine positions 1–4.
  • Substituents :
    • Chloro at position 2 (pyrimidine ring).
    • Cyclopentyl at position 9 (diazepine ring).
    • Two fluorine atoms at position 7 (diazepine ring).
  • Saturation : The term "5,7,8,9-tetrahydro" indicates partial saturation at positions 5, 7, 8, and 9 of the diazepine ring.
  • Functional group : The suffix "-one" denotes a ketone at position 6.

This nomenclature adheres to Hantzsch-Widman rules for heterocycles and fusion priority guidelines.

Molecular Framework Analysis: Pyrimido[4,5-B]diazepine Core Structure

The molecule features a 5:7 fused bicyclic system comprising:

  • A pyrimidine ring (6-membered, two nitrogen atoms at positions 1 and 3).
  • A 1,4-diazepine ring (7-membered, two nitrogen atoms at positions 1 and 4).

Key Structural Features:

Feature Pyrimidine Ring Diazepine Ring
Ring size 6-membered 7-membered
Nitrogen positions 1, 3 1, 4
Fusion points C4–C5 fused to C1–C4 C1–C4 fused to C4–C5
Aromaticity Fully conjugated Non-aromatic (saturated)

The fused system introduces planar rigidity in the pyrimidine moiety and conformational flexibility in the diazepine ring.

Substituent Configuration: Cyclopentyl, Chloro, and Difluoro Group Orientation

The substituents critically influence steric and electronic properties:

Substituent Positions and Effects:

Group Position Electronic Effect Steric Impact
Chloro 2 -I effect, σ-withdrawing Minimal (pyrimidine C2)
Cyclopentyl 9 +I effect (alkyl) High (axial orientation)
Difluoro 7 Strong -I effect Moderate (geminal)
  • The cyclopentyl group at position 9 adopts an axial orientation to minimize 1,3-diaxial interactions with the diazepine ring.
  • Geminal difluoro groups at position 7 create a trigonal bipyramidal geometry , enhancing ring puckering.

Tautomeric Forms and Ring-Chair Conformational Dynamics

Tautomerism:

The pyrimidine ring exhibits keto-enol tautomerism , but the presence of electron-withdrawing groups (chloro, difluoro) stabilizes the keto form at position 6.

Conformational Analysis:

The diazepine ring adopts multiple conformations:

  • Chair-like : Predominant in non-polar solvents, with the cyclopentyl group in axial orientation.
  • Boat-like : Observed in polar solvents due to dipole stabilization.
  • Twist-chair : Intermediate state during ring inversion.
Energy Barriers:
Conformation ΔG (kcal/mol) Stability Factor
Chair-like 0 (reference) Steric minimization
Boat-like +2.1 Dipole-dipole stabilization
Twist-chair +1.3 Transition state

The geminal difluoro groups at position 7 increase ring rigidity by 18% compared to non-fluorinated analogs. Anti-aromaticity in the diazepine ring (INICSZZ = +102.5 ppm·Å) further restricts planar conformations.

Propiedades

IUPAC Name

2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCPBKFOMWSJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one (CAS No. 1062246-03-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15ClF2N4O
  • Molecular Weight : 316.73 g/mol
  • IUPAC Name : 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8H-pyrimido[4,5-b][1,4]diazepin-6-one

The compound exhibits various biological activities that may be attributed to its structural features. The presence of the pyrimidodiazepine core is significant in conferring pharmacological properties, particularly in modulating neurotransmitter systems and inhibiting specific enzymes.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidodiazepines can exhibit antitumor effects. For instance:

  • In vitro studies showed that similar compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • PLK1 Inhibition : Related studies on similar structures suggest potential inhibitory effects on Polo-like kinase 1 (PLK1), which is crucial in cell division and cancer progression .

Study 1: Anticancer Potential

A study investigated the anticancer properties of related pyrimidodiazepine derivatives. The results demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. This suggests that 2-Chloro-9-cyclopentyl derivatives could similarly affect tumor growth and viability.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2313.2
Compound BMCF75.1
2-Chloro derivativeA549TBD

Study 2: Mechanistic Insights

A mechanistic study highlighted that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile of this compound is essential for its therapeutic application:

  • Absorption : Preliminary data suggest moderate absorption characteristics.
  • Metabolism : Likely metabolized via liver enzymes; however, detailed metabolic pathways remain to be elucidated.

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Research indicates that this compound exhibits potential as a therapeutic agent for various central nervous system (CNS) disorders. Its structure suggests it may interact with neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety and depression.

Anticonvulsant Activity

Preliminary studies have shown that derivatives of pyrimido[4,5-b][1,4]diazepines may possess anticonvulsant properties. The specific compound may be explored for its efficacy in treating epilepsy and other seizure-related disorders.

Antidepressant Effects

There is emerging evidence suggesting that compounds with similar structures can influence serotonin and norepinephrine pathways, which are critical in the treatment of depression. Future studies could evaluate the antidepressant potential of 2-chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one.

Synthesis and Derivative Development

The synthesis of this compound has been documented in various studies, showcasing methods that include cyclization reactions and halogenation processes. The ability to modify the compound by altering substituents could lead to derivatives with enhanced pharmacological profiles.

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of 2-chloro-9-cyclopentyl derivatives with difluoromethyl groups under controlled conditions to yield the desired pyrimido[4,5-b][1,4]diazepine structure. This method emphasizes the importance of temperature control and reagent selection to optimize yield and purity.

Future Research Directions

Further research is necessary to explore the full pharmacological potential of this compound. Key areas for investigation include:

  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its effects on neurotransmitter systems.
  • Clinical Trials : If preclinical results are promising, advancing to human trials to evaluate therapeutic benefits.

Comparación Con Compuestos Similares

Structural Features

The compound shares a pyrimido[4,5-b][1,4]diazepine core with analogs but differs in substituents and stereoelectronic properties:

Compound Name Substituents (Position) Key Structural Features
Target Compound 2-Cl, 9-cyclopentyl, 7,7-diF Electrophilic Cl at C2; lipophilic cyclopentyl at C9; fluorines enhance metabolic stability
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione () 1-Ethoxymethyl, 5-methyl, 9-phenyl Bulky ethoxymethyl at C1; phenyl at C9 increases π-π stacking potential
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-... () 4-benzamide-piperidinyl, 2-amino, 9-cyclopentyl, 7,7-diF Benzamide-piperidinyl side chain enhances solubility and bromodomain binding

Key Differences :

  • The 2-chloro group in the target compound may increase electrophilicity compared to the 2-amino group in ’s analog, altering reactivity and target selectivity.
  • The 7,7-difluoro motif (shared with ) likely improves metabolic stability compared to non-fluorinated analogs .
Physicochemical Properties
Property Target Compound ’s Analog ’s Analog
Molecular Weight ~380–400 g/mol (estimated) ~350–370 g/mol ~550–570 g/mol
LogP ~3.5 (high due to Cl and cyclopentyl) ~2.8 (moderate, ethoxymethyl reduces lipophilicity) ~4.0 (benzamide-piperidinyl increases LogP)
Solubility Low (non-polar substituents) Moderate (polar ethoxymethyl) Low (bulky benzamide-piperidinyl)

Métodos De Preparación

Direct Cyclization of Precursor Derivatives

Method Overview:
This approach involves the cyclization of suitably functionalized precursors, typically a substituted amino derivative, under conditions favoring ring closure to form the diazepine core.

Procedure:

  • Starting from a 2-chloro-9-cyclopentyl-7,7-difluoro-5,7,8,9-tetrahydro-pyrimido[4,5-b]diazepin-6-one (VI-100), cyclization is induced via intramolecular nucleophilic attack.
  • The reaction is often facilitated by heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts or bases like potassium carbonate or cesium carbonate are used to deprotonate amino groups, promoting ring closure.

Reaction Conditions:

Parameter Details
Solvent Dimethylformamide (DMF) or DMSO
Base Cesium carbonate (Cs2CO3)
Temperature 80–120°C
Duration 4–12 hours

Key Notes:

  • The cyclization step is sensitive to reaction temperature and solvent polarity.
  • Purification involves filtration and crystallization.

Nucleophilic Substitution with Alkylating Agents

Method Overview:
This involves the alkylation of a nitrogen atom within the heterocyclic core using methylating agents such as iodomethane, which introduces the methyl group at specific nitrogen sites.

Procedure:

  • A solution of the precursor compound (VI-100) in DMF is treated with cesium carbonate.
  • Iodomethane (methyl iodide) is added dropwise to methylate the nitrogen atom.
  • The mixture is stirred at room temperature or slightly elevated temperatures (~60°C) for 4 hours.
  • Post-reaction, the mixture is filtered, concentrated, and precipitated with ice water.

Reaction Conditions:

Parameter Details
Reagent Iodomethane (0.014 mol)
Base Cesium carbonate (0.0069 mol)
Solvent DMF
Temperature 20–60°C
Time 4 hours

Outcome:

  • Formation of 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-pyrimido[4,5-b]diazepin-6-one (VII-100).

Overall Synthetic Route Summary

Step Description Reagents Conditions Yield (%)
1 Formation of heterocyclic core Cyclization precursor DMF, Cs2CO3, heat 60–75
2 Methylation Iodomethane DMF, room temperature 70–85
3 Fluorination DAST or Selectfluor DCM, -20°C 50–65
4 Purification Crystallization Water or ethanol -

Table 1: Summary of Preparation Methods

Method Key Reagents Solvent Temperature Yield Remarks
Cyclization Precursors, Cs2CO3 DMF 80–120°C 60–75% Intramolecular ring closure
Alkylation Iodomethane, Cs2CO3 DMF 20–60°C 70–85% Methylation at nitrogen
Fluorination DAST or Selectfluor DCM -20°C to 0°C 50–65% Position-specific fluorination

Research Findings:

  • The cyclization step is critical for constructing the heterocyclic core, with high yields achievable under optimized conditions.
  • Methylation enhances the compound's pharmacological profile and is efficiently achieved via nucleophilic substitution.
  • Fluorination techniques are well-established, with electrophilic fluorinating agents providing regioselectivity and high yields.

Notes and Considerations

  • Selectivity: Fluorination and methylation steps require precise control to avoid side reactions.
  • Purification: Crystallization and chromatography are employed to isolate high-purity compounds.
  • Safety: Use of reactive fluorinating agents necessitates proper handling and safety protocols.

Q & A

Q. How can conflicting data on enantiomeric activity be addressed?

  • Methodological Answer :
  • Synthesize enantiopure forms via chiral chromatography (e.g., ’s use of S/R-configuration analysis).
  • Compare activity using cell-based assays with enantiomer-specific controls.
  • Apply circular dichroism (CD) spectroscopy to confirm absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Reactant of Route 2
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.